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Compound of Interest

Compound Name: 2-Chloro-3-fluoro-6-methylpyridine

Cat. No.: B1452155 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-fluoro-6-methylpyridine

Introduction: Beyond the Structure
For the medicinal chemist and process development scientist, a molecule's identity extends far

beyond its two-dimensional structure. The physical properties of an intermediate are the

governing principles that dictate its behavior, from storage and handling to its reactivity and

purification. 2-Chloro-3-fluoro-6-methylpyridine is a substituted pyridine derivative of

increasing importance in the synthesis of complex molecular architectures, particularly in the

development of novel pharmaceuticals and agrochemicals.[1][2][3] Its unique arrangement of

chloro, fluoro, and methyl substituents on the pyridine ring imparts specific reactivity, making it

a valuable building block.[1][2]

This guide provides an in-depth examination of the core physical properties of 2-Chloro-3-
fluoro-6-methylpyridine. We move beyond a simple listing of values to explain the causality

behind how these properties are determined and why they are critical for practical application in

a research and development setting. The protocols described herein are designed as self-

validating systems, ensuring that the data generated is reliable and reproducible, a cornerstone

of scientific integrity.

Part 1: Chemical Identity and Core Physical
Properties
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A precise understanding of a compound's identity and its fundamental physical constants is the

mandatory first step before its inclusion in any synthetic workflow. The following tables

summarize the key identifiers and reported physical properties for 2-Chloro-3-fluoro-6-
methylpyridine.

Table 1: Compound Identification

Identifier Value Source

IUPAC Name
2-chloro-3-fluoro-6-

methylpyridine
[4]

Synonyms 2-Chloro-3-fluoro-6-picoline [1][4][5]

CAS Number 374633-32-6 [1][4][5]

Molecular Formula C₆H₅ClFN [4][5][6]

Molecular Weight 145.56 g/mol [4][6]

Canonical SMILES CC1=NC(=C(C=C1)F)Cl [4]

InChI Key
BGDYLOGCMJAUHR-

UHFFFAOYSA-N
[4]

Table 2: Summary of Physical Properties
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Property Reported Value Comments & Significance

Physical State Solid, Light yellow crystal

[1][5] Dictates handling

procedures (spatula vs.

syringe) and dissolution

requirements.

Purity ≥98.0%

[1] High purity is essential for

stoichiometric accuracy in

reactions.

Melting Point
Not reported in surveyed

literature.

Critical Data Gap. Must be

determined experimentally

before use. See Protocol 1.

Boiling Point
167.8 ± 35.0 °C (at 760

mmHg)

[1] High uncertainty suggests

this is a predicted value.

Experimental verification is

required for purification by

distillation.

Density ~1.3 g/cm³

[1] Useful for calculating molar

concentrations for reactions

run neat or for process scale-

up calculations.

Flash Point 55.3 ± 25.9 °C

[1] High uncertainty. The value

suggests the compound may

be combustible, requiring

careful heating.

Solubility No specific data available.

Critical Data Gap. Must be

determined experimentally to

select appropriate reaction and

purification solvents. See

Protocol 2.

Part 2: Experimental Determination of Key Physical
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-chemical-properties-and-applications-of-2-chloro-3-fluoro-6-picoline-sd
https://cymitquimica.com/products/IN-DA0035U8/374633-32-6/2-chloro-3-fluoro-6-methylpyridine/
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-chemical-properties-and-applications-of-2-chloro-3-fluoro-6-picoline-sd
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-chemical-properties-and-applications-of-2-chloro-3-fluoro-6-picoline-sd
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-chemical-properties-and-applications-of-2-chloro-3-fluoro-6-picoline-sd
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-chemical-properties-and-applications-of-2-chloro-3-fluoro-6-picoline-sd
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The data gaps and high uncertainty in reported values for this compound necessitate

experimental verification. The following protocols are standard, reliable methods for

determining these critical properties in a research laboratory.

Protocol 1: Melting Point Determination via Capillary
Method
Expertise & Rationale: The melting point is one of the most fundamental indicators of a solid

compound's purity. A sharp, narrow melting range typically signifies high purity, while a broad,

depressed range suggests the presence of impurities. The capillary method is a standard

technique requiring minimal sample. The rate of heating is critical; a slow ramp rate around the

expected melting point is essential for accuracy.

Methodology:

Sample Preparation: Finely crush a small sample of the light yellow crystals[1] on a watch

glass using a spatula.

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a

small amount of material into the tube. Invert the tube and tap the sealed end gently on a

hard surface to pack the sample into the bottom. Aim for a packed sample height of 2-3 mm.

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

Rapid Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below

the expected melting point (if unknown, a preliminary rapid run can establish an approximate

range).

Precise Determination: Decrease the heating rate to 1-2 °C per minute.

Observation: Record the temperature at which the first drop of liquid appears (onset) and the

temperature at which the entire sample becomes a clear liquid (completion). The melting

"point" is reported as this range.
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Sample Preparation
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Result
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Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Profile Assessment
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Expertise & Rationale: A compound's solubility profile is paramount for its use as a synthetic

reagent. It dictates the choice of reaction solvents, which in turn affects reaction kinetics, and

informs the selection of solvent systems for chromatography and recrystallization. A systematic

screen across solvents of varying polarity and functionality (protic vs. aprotic) is a cost-effective

and scientifically rigorous approach.

Methodology:

Solvent Selection: Prepare a panel of common laboratory solvents. A recommended starting

set includes:

Protic Polar: Water, Methanol, Ethanol

Aprotic Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

Aprotic Non-polar: Hexanes, Toluene, Dichloromethane (DCM)

Sample Preparation: Weigh approximately 10 mg of 2-Chloro-3-fluoro-6-methylpyridine
into separate, labeled small vials.

Solvent Addition: Add the first selected solvent to a vial in 0.1 mL increments.

Observation: After each addition, vortex the vial for 30 seconds and visually inspect for

complete dissolution. Record the volume of solvent required.

Classification: Categorize the solubility based on the volume of solvent needed to dissolve

the 10 mg sample (e.g., <1 mL = Very Soluble, 1-10 mL = Soluble, >10 mL = Sparingly

Soluble/Insoluble).

Repeat: Repeat steps 3-5 for each solvent in the panel.

Part 3: Practical Implications and Logical
Relationships
The physical properties of 2-Chloro-3-fluoro-6-methylpyridine are not abstract numbers; they

are direct inputs into the logic of experimental design.
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Storage and Handling: As a solid, the compound is stable and easy to handle by weight.

However, the reported flash point of ~55 °C[1] warrants caution. While the solid itself is not

flammable, it should be stored away from ignition sources, and care should be taken when

heating reactions containing it, especially if it sublimes.

Synthetic Utility: The choice of solvent, dictated by the solubility profile, is critical. For

reactions involving this intermediate, a solvent in which it is highly soluble will allow for a

homogeneous reaction, leading to more predictable kinetics and often cleaner outcomes. Its

density (~1.3 g/cm³) is higher than many common organic solvents, which can be a factor in

phase separation during aqueous workups.

The following diagram illustrates the relationship between the compound's intrinsic properties

and its practical application.

Intrinsic Physical Properties

Physical State (Solid)

Solubility Profile

Thermal Properties
(MP, BP, Flash Point)

Practical Applications
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 Weighable
 No special atmosphere

Reaction Design

 Solvent Choice
 Concentration

Purification Strategy
 Recrystallization
 Chromatography

 Flammability Risk

 Max Reaction Temp.

 Distillation Feasibility
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Caption: Influence of Physical Properties on Application.
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Conclusion
2-Chloro-3-fluoro-6-methylpyridine is a valuable synthetic intermediate whose utility is

fundamentally linked to its physical properties. While literature provides a foundational dataset,

this guide emphasizes the role of the bench scientist in rigorously verifying these parameters.

The determination of an accurate melting range and a comprehensive solubility profile are

critical, non-negotiable steps prior to use. By treating these properties not as static facts but as

experimentally determined variables, researchers can ensure reproducibility, optimize reaction

conditions, and accelerate the development of the next generation of therapeutics and

advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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